
(-)-Eseroline fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Eseroline fumarate: is a chemical compound derived from eseroline, an alkaloid found in the seeds of the Calabar bean (Physostigma venenosum). Eseroline itself is a metabolite of physostigmine, a well-known acetylcholinesterase inhibitor. The fumarate salt form enhances the compound’s stability and solubility, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-eseroline fumarate typically involves the following steps:
Extraction of Physostigmine: Physostigmine is extracted from the seeds of the Calabar bean.
Hydrolysis: Physostigmine undergoes hydrolysis to produce eseroline.
Formation of Fumarate Salt: Eseroline is then reacted with fumaric acid to form this compound.
The reaction conditions for the formation of the fumarate salt generally involve dissolving eseroline in an appropriate solvent, such as ethanol or methanol, and then adding fumaric acid. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large-scale extraction of physostigmine from Calabar bean seeds.
Controlled Hydrolysis: Hydrolysis of physostigmine under controlled conditions to ensure high yield and purity of eseroline.
Salt Formation: Reaction of eseroline with fumaric acid in large reactors, followed by purification steps such as recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Eseroline fumarate undergoes several types of chemical reactions, including:
Oxidation: Eseroline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert eseroline to its reduced forms.
Substitution: Eseroline can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of eseroline can produce quinone derivatives.
Reduction: Reduction typically yields dihydroeseroline.
Substitution: Substitution reactions can result in N-alkyl or N-acyl eseroline derivatives.
Applications De Recherche Scientifique
(-)-Eseroline fumarate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on acetylcholinesterase and its potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (-)-eseroline fumarate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is similar to that of physostigmine, but this compound may have different pharmacokinetic properties and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Physostigmine: The parent compound from which eseroline is derived.
Neostigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
(-)-Eseroline fumarate is unique due to its specific structure and the presence of the fumarate salt, which enhances its stability and solubility. Compared to physostigmine, this compound may offer different pharmacokinetic properties, potentially leading to variations in its therapeutic effects and applications.
Propriétés
IUPAC Name |
3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZRRADJWNBPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908718 |
Source


|
| Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104015-29-4 |
Source


|
| Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
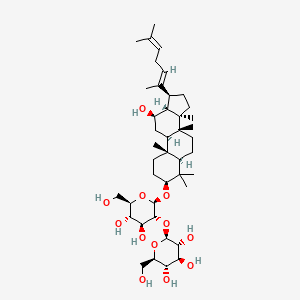
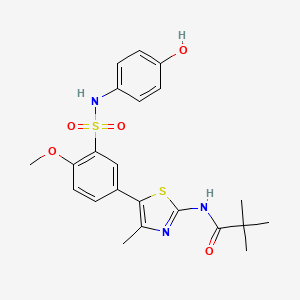
![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)
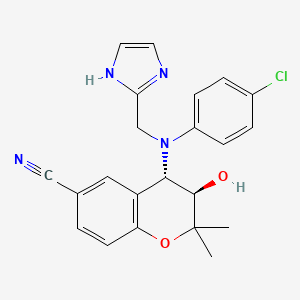
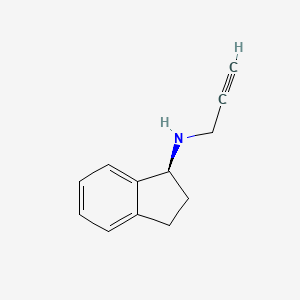
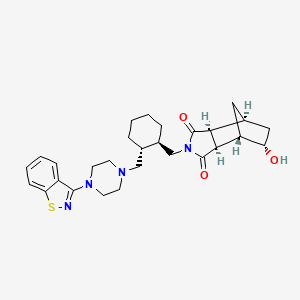
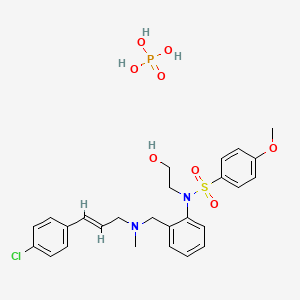
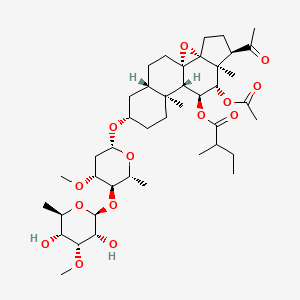
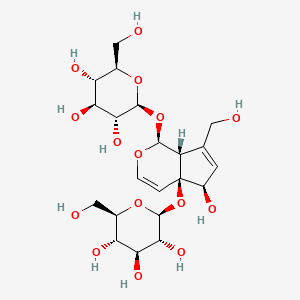
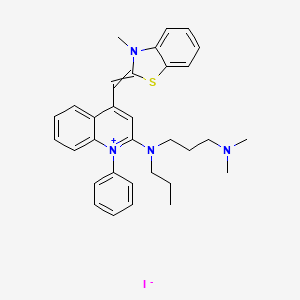
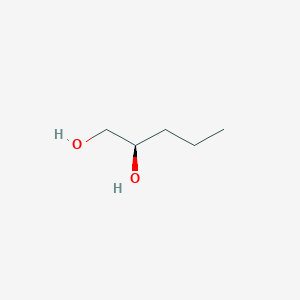

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

